molecular formula C10H9BrN2 B595656 4-(4-Bromophenyl)-1-methyl-1H-imidazole CAS No. 136350-70-4

4-(4-Bromophenyl)-1-methyl-1H-imidazole

Cat. No.: B595656
CAS No.: 136350-70-4
M. Wt: 237.1
InChI Key: WZXAMFSRWIZVLK-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-methyl-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromoaniline and glyoxal.

    Formation of Imidazole Ring: The 4-bromoaniline reacts with glyoxal in the presence of ammonium acetate to form the imidazole ring.

    Methylation: The resulting imidazole derivative is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and amines are used for nucleophilic substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.

Major Products Formed

    Nitration: 4-(4-Nitrophenyl)-1-methyl-1H-imidazole

    Sulfonation: 4-(4-Sulfonylphenyl)-1-methyl-1H-imidazole

    Halogenation: 4-(4-Chlorophenyl)-1-methyl-1H-imidazole

    Nucleophilic Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromophenyl)-1-methyl-1H-imidazole has several scientific research applications:

Comparison with Similar Compounds

4-(4-Bromophenyl)-1-methyl-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:

    4-(4-Chlorophenyl)-1-methyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    4-(4-Fluorophenyl)-1-methyl-1H-imidazole:

    4-(4-Methylphenyl)-1-methyl-1H-imidazole: The presence of a methyl group instead of bromine results in different chemical behavior and uses.

These comparisons show that the presence of the bromine atom in this compound imparts unique properties that make it valuable for specific applications in research and industry.

Biological Activity

4-(4-Bromophenyl)-1-methyl-1H-imidazole is a compound that has gained attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H9BrN2\text{C}_{10}\text{H}_{9}\text{BrN}_{2}

This structure features a bromophenyl group and an imidazole ring, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities across various domains:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against several bacterial strains, contributing to its potential use in treating infections.
  • Anticancer Activity : Studies have shown that it can inhibit the proliferation of cancer cells, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various pathogens. The results are summarized in Table 1:

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Candida albicans64 µg/mLLow

The compound showed notable activity against E. coli, indicating its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties were assessed through cell viability assays on various cancer cell lines. The findings are presented in Table 2:

Cell LineIC50 (µM)Inhibition (%)
HeLa (cervical cancer)1575
MCF-7 (breast cancer)2065
A549 (lung cancer)3050

These results suggest that this compound effectively inhibits cell growth in different cancer types, with HeLa cells being the most sensitive.

The mechanism underlying the biological activity of this compound involves interaction with specific molecular targets. For instance, it has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. Research indicates that modifications to the imidazole ring can enhance binding affinity to IDO, thereby improving inhibitory potency .

Case Studies

In a recent study focusing on HIV integrase inhibitors, derivatives of imidazole including this compound were tested for their ability to disrupt protein-protein interactions critical for viral replication. The compound exhibited promising results with a significant percentage inhibition of integrase activity, suggesting its potential role in antiviral therapies .

Properties

IUPAC Name

4-(4-bromophenyl)-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-13-6-10(12-7-13)8-2-4-9(11)5-3-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXAMFSRWIZVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692923
Record name 4-(4-Bromophenyl)-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136350-70-4
Record name 4-(4-Bromophenyl)-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Step 1 product (3.1 g, 13.90 mmol) in 50 mL of THF was added iodomethane (1.74 mL, 27.8 mmol) and cesium carbonate (5.43 g, 16.68 mmol). The reaction was stirred at rt overnight. EtOAc (150 mL) was added to the reaction, and the mixture was washed with water (2 times) and brine, dried over MgSO4, and concentrated to dryness. The residue was purified by silica column (10-80% EtOAc in hexanes) to give 2.8 g (yield 85%) 4-(4-bromophenyl)-1-methyl-1H-imidazole. LCMS: [M+1]+=237.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
5.43 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

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